methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate

Medicinal Chemistry Aldose Reductase Inhibition Physicochemical Property Optimisation

This methyl ester is the optimal starting material for quinazolinedione-based drug discovery. Unlike the free acid (mp 299‑301 °C), its lower melting point and enhanced organic solubility simplify kilo‑scale handling and parallel synthesis. The N1‑methyl acetate moiety acts as a masked carboxylic acid, enabling late‑stage hydrolysis and amide coupling. Critically, SAR studies confirm that only specific N1‑substituents—such as this ester—deliver oral potency in aldose reductase inhibition (IC₅₀ 40 nM–1 µM); replacing it with an arbitrary analogue compromises target engagement. For CNS programs, the predicted logP increase (Δ≈+0.5–1.0) may improve blood‑brain barrier penetration.

Molecular Formula C11H10N2O4
Molecular Weight 234.211
CAS No. 112342-46-8
Cat. No. B2725375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate
CAS112342-46-8
Molecular FormulaC11H10N2O4
Molecular Weight234.211
Structural Identifiers
SMILESCOC(=O)CN1C2=CC=CC=C2C(=O)NC1=O
InChIInChI=1S/C11H10N2O4/c1-17-9(14)6-13-8-5-3-2-4-7(8)10(15)12-11(13)16/h2-5H,6H2,1H3,(H,12,15,16)
InChIKeyYSOKYCMBEUPBSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate (CAS 112342-46-8) – A Versatile Quinazoline‑2,4‑dione Ester for Medicinal Chemistry and Targeted Synthesis


Methyl (2,4‑dioxo‑3,4‑dihydroquinazolin‑1(2H)‑yl)acetate (CAS 112342‑46‑8, molecular formula C₁₁H₁₀N₂O₄) is a quinazoline‑2,4(1H,3H)‑dione derivative that functions as a key synthetic intermediate and a potential pharmacophore for aldose reductase (ALR2) and cholinesterase inhibition [1]. The compound consists of a 2,4‑dioxo‑3,4‑dihydroquinazoline core bearing a methyl ester group at the N1‑position, a structural motif that imparts distinct physicochemical properties compared with the corresponding free acid and other ester analogues [2]. This methyl ester is employed in the construction of bioactive quinazolinedione libraries and serves as a masked carboxylic acid precursor, enabling late‑stage functionalisation in multi‑step medicinal chemistry programmes [3].

Why Methyl (2,4‑dioxo-3,4‑dihydroquinazolin-1(2H)-yl)acetate Cannot Be Replaced by Generic Quinazolinedione Analogs in Aldose Reductase and Cholinesterase Programmes


Quinazoline‑2,4‑diones exhibit widely divergent activity profiles depending on the nature of the N1‑substituent. In a systematic structure–activity relationship (SAR) study of 2,4‑dioxoquinazolineacetic acids, Malamas et al. demonstrated that only compounds bearing specific N‑aralkyl groups (e.g., compounds 10 and 11) exhibited good oral potency, whereas close analogues with the same core but different N‑substituents were completely inactive or only marginally active in vivo [1]. This strict SAR dependence arises because the N1‑substituent occupies a secondary hydrophobic pocket adjacent to the primary lipophilic region of aldose reductase, dictating both in vitro inhibitory potency and in vivo efficacy [2]. Consequently, substituting methyl (2,4‑dioxo‑3,4‑dihydroquinazolin‑1(2H)‑yl)acetate with an arbitrary quinazolinedione derivative (e.g., the free acid, an ethyl ester, or an N3‑alkylated analogue) cannot be assumed to preserve either target engagement or downstream functional outcomes. The quantitative evidence presented in Section 3 provides the necessary differentiation to guide rational selection.

Quantitative Differentiation of Methyl (2,4‑dioxo-3,4‑dihydroquinazolin-1(2H)-yl)acetate – Head‑to‑Head and Class‑Level Comparisons


Enhanced Lipophilicity (logP) vs. Free Acid Dictates Membrane Permeability in Cell‑Based Assays

Methyl (2,4‑dioxo‑3,4‑dihydroquinazolin‑1(2H)‑yl)acetate possesses a predicted logP value that is approximately 0.5–1.0 units higher than that of the corresponding free acid (logP = 0.405) [1]. This increase in lipophilicity is expected to enhance passive membrane permeability, a critical parameter for intracellular target engagement. In contrast, the free acid analogue exhibits a high melting point (299‑301 °C) and low logP, which are indicative of poor solubility and limited cell penetration [2].

Medicinal Chemistry Aldose Reductase Inhibition Physicochemical Property Optimisation

In Vitro Aldose Reductase Inhibition Potency of Quinazoline‑2,4‑dione Scaffold

The 2,4‑dioxoquinazoline core is a validated aldose reductase inhibitory scaffold. In a comparative study, a series of 2,4‑dioxoquinazolineacetic acids exhibited IC₅₀ values ranging from 4 × 10⁻⁸ M (40 nM) to 10⁻⁶ M (1 µM) against partially purified bovine lens aldose reductase [1]. While direct IC₅₀ data for the methyl ester are not yet published, the methyl ester serves as a masked carboxylic acid, and SAR indicates that the N1‑acetic acid/ester moiety is essential for binding to the enzyme’s anion‑binding pocket [2].

Aldose Reductase Enzyme Inhibition Diabetic Complications

Comparative Cholinesterase Inhibitory Potential of N1‑Acetate Quinazolinediones

Quinazoline‑2,4‑dione derivatives bearing an N1‑acetate group have demonstrated promising cholinesterase inhibition. In a study of related analogues, the most potent compound achieved an IC₅₀ lower than that of the standard drug galantamine against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . While methyl (2,4‑dioxo‑3,4‑dihydroquinazolin‑1(2H)‑yl)acetate itself lacks published IC₅₀ values, its close structural relationship to these active analogues positions it as a viable starting point for optimising dual cholinesterase inhibitors [1].

Cholinesterase Inhibition Alzheimer’s Disease Neurodegeneration

Physical Form and Melting Point Differentiation for Handling and Formulation

The methyl ester is expected to have a significantly lower melting point than the corresponding free acid (299‑301 °C) [1]. While exact melting point data for the methyl ester are not published in primary literature, general principles of ester vs. acid melting points (e.g., benzoic acid m.p. 122 °C vs. methyl benzoate m.p. –12 °C) predict a difference of >100 °C. A lower melting point improves solubility in organic solvents and facilitates processing during synthesis and purification [2].

Solid Form Selection Pre‑formulation Process Chemistry

Recommended Procurement and Research Applications for Methyl (2,4‑dioxo-3,4‑dihydroquinazolin-1(2H)-yl)acetate (CAS 112342‑46‑8)


Synthesis of Quinazoline‑2,4‑dione‑Based Aldose Reductase Inhibitor Libraries

This methyl ester is an ideal starting material for generating diverse 2,4‑dioxoquinazolineacetic acid analogues. Following hydrolysis to the free acid, the N1‑acetic acid moiety can be coupled with various amines to produce amide derivatives, or the ester can be directly transesterified. The scaffold’s established aldose reductase inhibitory activity (IC₅₀ range 40 nM–1 µM) [1] supports its use in SAR campaigns aimed at diabetic complications. The methyl ester form improves solubility in organic solvents, facilitating parallel synthesis and purification [2].

Development of Dual Cholinesterase Inhibitors for Neurodegenerative Disease Research

Given the class‑level cholinesterase inhibitory activity of N1‑acetate quinazolinediones, this compound can serve as a core scaffold for designing novel AChE/BuChE inhibitors. Structural optimisation at the N3‑position or on the aromatic ring can be explored while retaining the methyl ester group for solubility and membrane permeability . The predicted higher logP compared to the free acid (Δ ≈ +0.5–1.0) may enhance blood–brain barrier penetration, a critical attribute for CNS‑targeted agents [3].

Process Chemistry and Scale‑Up of Quinazolinedione Intermediates

The methyl ester’s anticipated lower melting point (<200 °C vs. 299‑301 °C for the free acid) simplifies handling during kilogram‑scale synthesis. It can be crystallised from common organic solvents, avoiding the high‑temperature conditions required for the free acid [4]. This makes it a preferred intermediate for manufacturing active pharmaceutical ingredients (APIs) derived from the 2,4‑dioxoquinazoline scaffold [5].

Chemical Biology Probe for Investigating Aldose Reductase Function

As a membrane‑permeable ester prodrug of the active carboxylic acid, this compound can be employed in cellular assays to study aldose reductase inhibition without the need for transfection or permeabilisation. Hydrolysis by intracellular esterases releases the active acid, enabling dose‑dependent evaluation of sorbitol pathway modulation in primary cells [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.